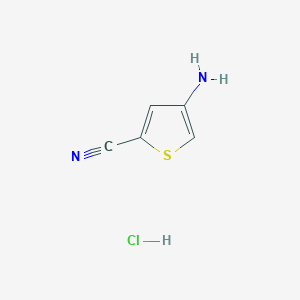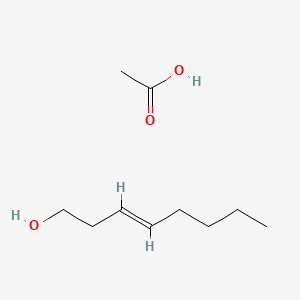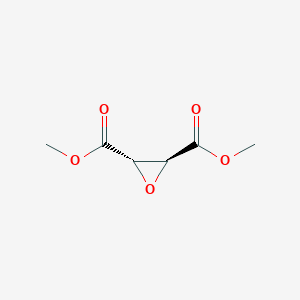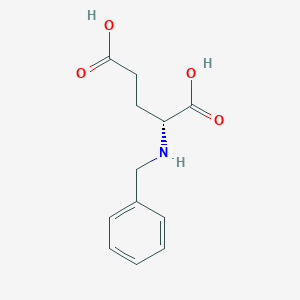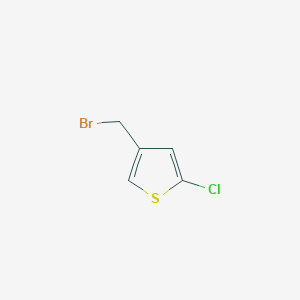
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile
Vue d'ensemble
Description
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile is a complex organic compound known for its unique photophysical properties. It belongs to the class of diphenylaminofluorene-based materials, which are widely studied for their applications in optoelectronic devices due to their excellent light-emitting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to achieve the desired purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Photovoltaics: Employed in organic photovoltaic cells for efficient light absorption and conversion.
Biological Imaging: Utilized in fluorescence imaging techniques for its strong fluorescence properties.
Chemical Sensors: Applied in the design of chemical sensors for detecting various analytes
Mécanisme D'action
The mechanism by which 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile exerts its effects involves its interaction with light. The compound absorbs photons, leading to electronic excitation and subsequent emission of light. This photophysical behavior is crucial for its applications in optoelectronics and imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene
- 9,9-Didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenyl-fluorene-2,7-diamine
- Poly(9,9-didecyl-2,7-diphenylaminofluorene)
Uniqueness
Compared to similar compounds, 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile stands out due to its specific structural configuration, which enhances its photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability .
Propriétés
IUPAC Name |
9,9-didecyl-7-(N-phenylanilino)fluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N2/c1-3-5-7-9-11-13-15-23-33-46(34-24-16-14-12-10-8-6-4-2)44-35-38(37-47)29-31-42(44)43-32-30-41(36-45(43)46)48(39-25-19-17-20-26-39)40-27-21-18-22-28-40/h17-22,25-32,35-36H,3-16,23-24,33-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJUJAIGQCZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823073 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738584-51-5 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







